molecular formula C22H20F3NO5 B2755718 9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010882-76-4

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2755718
CAS No.: 1010882-76-4
M. Wt: 435.399
InChI Key: KWOQDGGNOJDPDO-UHFFFAOYSA-N
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Description

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.399. The purity is usually 95%.
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Biological Activity

The compound 9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18F3NO4
  • Molecular Weight : 405.373 g/mol
  • CAS Number : 1010882-76-4

The presence of a trifluoromethyl group enhances the compound's lipophilicity and biological activity by affecting its interaction with biological targets. The hydroxypropyl and methoxyphenyl groups contribute to its structural diversity and potential for various interactions within biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate receptor activities, potentially acting as an agonist or antagonist depending on the target.
  • Induction of Apoptosis : Similar compounds in its class have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)10.0
L1210 (Leukemia)15.0

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly HeLa cells.

Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis via mitochondrial dysfunction. Key findings include:

  • Mitochondrial Membrane Potential Loss : Flow cytometry analyses demonstrated a concentration-dependent loss of mitochondrial membrane potential in treated cells.
  • Reactive Oxygen Species (ROS) Production : The compound significantly increased ROS levels, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
  • Caspase Activation : Increased activity of caspase-3 was observed, implicating the activation of apoptotic pathways.

Case Studies

A notable study involved the treatment of HeLa cells with varying concentrations of the compound over 24 and 48 hours. The results indicated:

  • A dose-dependent increase in apoptosis markers.
  • Enhanced expression of pro-apoptotic proteins (Bax) and reduced levels of anti-apoptotic proteins (Bcl-2), demonstrating the compound's ability to shift the balance towards apoptosis.

Properties

IUPAC Name

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-29-16-6-3-2-5-13(16)18-19(28)14-7-8-17-15(11-26(12-30-17)9-4-10-27)20(14)31-21(18)22(23,24)25/h2-3,5-8,27H,4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQDGGNOJDPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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